molecular formula C17H17BrN2O3S B4597576 4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl pivalate

4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl pivalate

Cat. No.: B4597576
M. Wt: 409.3 g/mol
InChI Key: RZFCWSGMGNRUDW-UHFFFAOYSA-N
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Description

4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl pivalate is a useful research compound. Its molecular formula is C17H17BrN2O3S and its molecular weight is 409.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.01433 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

The antimicrobial activities of novel 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives were explored, revealing that these compounds exhibit significant action against various bacterial and fungal strains. This suggests a potential use in combating microbial infections (Kaneria et al., 2016).

Photovoltaic and Electronic Applications

Research into thiophene-based π-conjugated polymers containing oxadiazole moieties has demonstrated their utility in organic photovoltaics. These materials show promise in enhancing the efficiency of solar cells due to their ability to achieve high open-circuit voltage values, indicating their significant potential in renewable energy technologies (Higashihara et al., 2012).

FRET with ZnSe/ZnS QDs

A novel green light emitting 1,3,4-oxadiazole derivative was synthesized and its application in fluorescence resonance energy transfer (FRET) with core-shell ZnSe/ZnS quantum dots (QDs) as donors was studied. This research indicates potential applications in the development of advanced photonic materials and sensors (Pujar et al., 2017).

Antidiabetic Agents

Indole-based hybrid oxadiazole scaffolds with N-substituted acetamides have been investigated for their antidiabetic properties. These compounds show promising α-glucosidase inhibitory activity, suggesting a potential for the development of new antidiabetic medications (Nazir et al., 2018).

Electron Transport Materials

New oxadiazole derivatives have been explored as electron transport materials, highlighting their good thermal stabilities and low orbital levels. This research opens up possibilities for their use in organic optoelectronic devices, contributing to advancements in electronic and display technologies (Liu et al., 2007).

Properties

IUPAC Name

4-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-ynyl 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O3S/c1-17(2,3)15(21)22-10-4-5-11-24-16-20-19-14(23-16)12-6-8-13(18)9-7-12/h6-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFCWSGMGNRUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC#CCSC1=NN=C(O1)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl pivalate
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4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl pivalate
Reactant of Route 3
4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl pivalate
Reactant of Route 4
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4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl pivalate
Reactant of Route 5
Reactant of Route 5
4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl pivalate
Reactant of Route 6
4-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl pivalate

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